REACTION_CXSMILES
|
C(Cl)(=O)C1C=CC=CC=1.[S-:10][C:11]#[N:12].[NH4+].[NH2:14][C:15]1[CH:16]=[CH:17][C:18]([CH3:22])=[CH:19][C:20]=1[OH:21].[OH-].[Na+]>CC(C)=O>[OH:21][C:20]1[CH:19]=[C:18]([CH3:22])[CH:17]=[CH:16][C:15]=1[NH:14][C:11]([NH2:12])=[S:10] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0.22 mol
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=CC1O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
ice
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle refluxing
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
the crystals obtained
|
Type
|
WAIT
|
Details
|
to boiling for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the solution is filtered on glass wool
|
Type
|
CUSTOM
|
Details
|
The crystals which precipitate
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized in ethanol
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC(=C1)C)NC(=S)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |